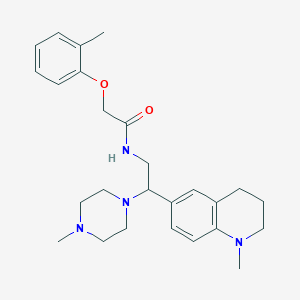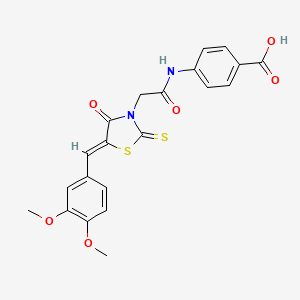![molecular formula C10H14ClNO2S2 B2374403 2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034224-69-4](/img/structure/B2374403.png)
2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is likely to be a sulfur-containing heterocyclic compound due to the presence of the “thieno[3,2-c]pyridine” moiety . The “2-Chloro” and “5-(propylsulfonyl)” parts suggest that the compound has chlorine and a propylsulfonyl group attached to the thieno[3,2-c]pyridine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-c]pyridine ring, which is a fused ring system containing a five-membered thiophene ring and a six-membered pyridine ring . The chlorine atom would be attached to the 2-position of the pyridine ring, and the propylsulfonyl group would be attached to the 5-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-deficient pyridine ring . The chlorine atom might be susceptible to nucleophilic substitution reactions, and the sulfonyl group could potentially be involved in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the heterocyclic ring and the sulfonyl group could impact its solubility, boiling point, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Green Metric Evaluation
2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is involved in the synthesis of various pharmaceutical compounds. For instance, it plays a role in the synthesis of Dexlansoprazole, an effective treatment for gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. This synthesis includes steps like N-oxidation, one-pot synthesis, and chlorination, with a focus on green chemistry metrics such as atom economy and E-factor (Gilbile, Bhavani, & Vyas, 2017).
Key Intermediate in Antithrombotic Drug Synthesis
This compound serves as a key intermediate in the synthesis of Prasugrel, a new antithrombotic drug. Its synthesis involves alkylation, oxidation, and deprotection reactions, demonstrating its versatility in pharmaceutical chemistry (Pan Xian-hua, 2011).
Potential in Antibacterial and Surface Activity
In the realm of antibacterial research, derivatives of 2-Chloro-5-(propylsulfonyl)-tetrahydrothieno[3,2-c]pyridine show promise. These derivatives have been synthesized and demonstrated effective antimicrobial activity, making them potential candidates for use as surface active agents (El-Sayed, 2006).
Role in Molecular Conformations and Hydrogen Bonding
The compound is also significant in studying molecular conformations and hydrogen bonding. For example, its derivatives have been synthesized and analyzed for their molecular conformations, showcasing the structural diversity and potential in various chemical applications (Sagar et al., 2017).
Synthesis of Tetrahydrothieno[2,3-d]azocines
The compound is involved in the synthesis of tetrahydrothieno[2,3-d]azocines, demonstrating its utility in creating complex heterocyclic structures which are important in medicinal chemistry (Voskressensky et al., 2014).
Broad Spectrum of Biological Activities
It forms the basis for a variety of derivatives that exhibit a wide range of biological activities, making it a valuable core structure in drug development (Sangshetti et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-propylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S2/c1-2-5-16(13,14)12-4-3-9-8(7-12)6-10(11)15-9/h6H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLJJEWJGVPZQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2374322.png)
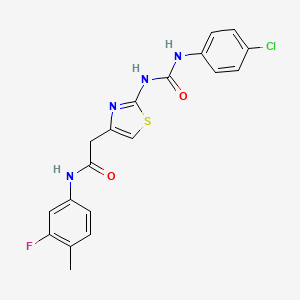
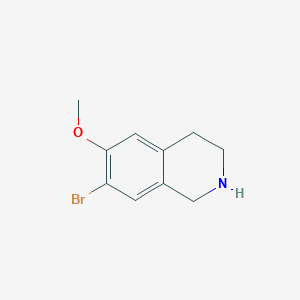
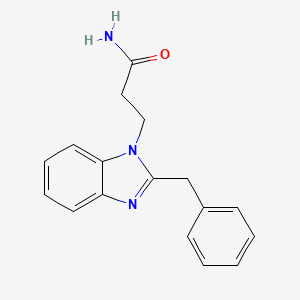
![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)
![1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine](/img/structure/B2374332.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2374333.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2374335.png)
![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
